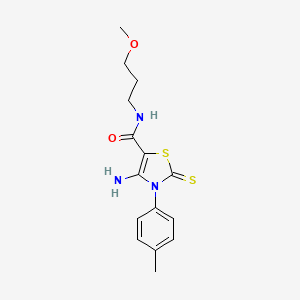![molecular formula C27H19ClN4O2S B11134444 (2Z)-2-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11134444.png)
(2Z)-2-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step reactions. The synthetic route often starts with the preparation of the core structures, such as the pyrazole and thiazolobenzimidazole moieties, followed by their coupling under specific conditions. Common reagents used in these reactions include various chlorinating agents, ethoxy compounds, and phenyl derivatives. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
2-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar compounds to 2-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include other pyrazole derivatives, thiazolobenzimidazole compounds, and chlorinated phenyl compounds. What sets this compound apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Similar compounds include:
- 3-chloro-4-methylphenylboronic acid
- 3-chloro-4-methylbenzene boronic acid
Properties
Molecular Formula |
C27H19ClN4O2S |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
(2Z)-2-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C27H19ClN4O2S/c1-2-34-23-13-12-17(14-20(23)28)25-18(16-31(30-25)19-8-4-3-5-9-19)15-24-26(33)32-22-11-7-6-10-21(22)29-27(32)35-24/h3-16H,2H2,1H3/b24-15- |
InChI Key |
UABWONDSDKLLAP-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Tert-butylphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134363.png)
![2-(4-Chlorophenyl)-4-{3-[(4-methylpiperidino)sulfonyl]phenyl}-1,3-thiazole](/img/structure/B11134367.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11134368.png)
![2-(5-bromo-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11134369.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11134375.png)
![N-(3,4-dimethoxybenzyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B11134379.png)
![6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-YL {[(benzyloxy)carbonyl]amino}acetate](/img/structure/B11134399.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134416.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-methylpyrrolidin-2-one](/img/structure/B11134433.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134435.png)

![6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11134443.png)
![3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11134451.png)
![1-[4-(Hexyloxy)-3-methoxyphenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11134459.png)
